Ammonolysis Yield Advantage over Ortho-Chloro Isomer
In a direct head-to-head comparison within US Patent 6,235,939, the ammonolysis of 3,5-dichloro-trifluoromethoxybenzene to 3-chloro-5-(trifluoromethoxy)aniline (Example 8) and of 2,3-dichloro-trifluoromethoxybenzene to 2-chloro-3-trifluoromethoxy-aniline (Example 9) were conducted under the same catalyst system (CuCl) at comparable temperatures (240–250 °C). The target compound achieved 93% conversion with 59% isolated yield, versus only 52% conversion and 18% yield for the ortho-chloro positional isomer [1]. This yield differential directly translates to raw material efficiency, waste minimization, and procurement cost structure at multi-kilogram scale.
| Evidence Dimension | Isolated yield in catalytic ammonolysis of dichloro-trifluoromethoxybenzene precursors |
|---|---|
| Target Compound Data | Conversion: 93%; Isolated Yield: 59% (Example 8) |
| Comparator Or Baseline | 2-Chloro-3-trifluoromethoxy-aniline: Conversion: 52%; Isolated Yield: 18% (Example 9) |
| Quantified Difference | 3.3-fold higher isolated yield; 1.8-fold higher conversion |
| Conditions | CuCl catalyst, 240 °C (Example 8) / 250 °C (Example 9), 8–10 h, autoclave with NH3 |
Why This Matters
A 3.3-fold yield advantage under essentially identical conditions means lower cost per gram of purified product for kilogram-scale procurement and reduces the environmental burden of waste disposal.
- [1] Marhold, A. (Bayer AG). U.S. Patent 6,235,939. Process for the preparation of anilines which contain fluorine and new anilines which contain fluorine. Examples 8 and 9 (Table), lines 365–382. View Source
